2-Butoxy-4-chloro-1-methoxybenzene
Description
Properties
IUPAC Name |
2-butoxy-4-chloro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWNVBGKXDMKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Acetic acid facilitates protonation of Cl₂, generating electrophilic Cl⁺ for aromatic substitution.
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Temperature : Low temperatures (0–5°C) minimize ortho-chlorination byproducts.
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Stoichiometry : A 1:1 molar ratio of guaiacol to Cl₂ ensures monochlorination. Excess Cl₂ risks dichlorination at positions 5 or 6.
| Parameter | Optimal Value | Deviation Effect |
|---|---|---|
| Temperature | 0–5°C | >10°C increases ortho-chlorination |
| Cl₂ Equivalents | 1.0 | >1.2 leads to dichlorination |
| Reaction Time | 2 hours | Prolonged time reduces yield |
Post-reaction workup involves quenching with ice water, extraction using dichloromethane, and recrystallization from ethanol to achieve >85% purity.
Williamson Ether Synthesis for Butoxy Group Introduction
The phenolic hydroxyl group of 4-chloro-2-methoxyphenol is alkylated via Williamson ether synthesis to install the butoxy moiety. This step employs butyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux.
Mechanistic Insights
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Deprotonation : K₂CO₃ generates the phenoxide ion, enhancing nucleophilicity.
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Nucleophilic Substitution : The phenoxide attacks butyl bromide’s electrophilic carbon, forming the ether bond.
Critical Parameters
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Base Selection : K₂CO₃ (mild base) minimizes side reactions compared to stronger bases like NaH.
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Solvent : DMF’s high polarity solubilizes both the phenoxide and alkyl halide.
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Temperature : Reflux (~150°C) accelerates the reaction, achieving >90% conversion in 6 hours.
| Condition | Optimal Value | Effect of Variation |
|---|---|---|
| Base | K₂CO₃ (2.2 equiv) | NaH causes over-alkylation |
| Solvent | DMF | Acetone slows reaction kinetics |
| Butyl Bromide | 1.5 equiv | Excess leads to di-alkylation |
Purification involves vacuum distillation (b.p. 120–125°C at 15 mmHg) followed by silica gel chromatography to isolate 2-butoxy-4-chloro-1-methoxybenzene in 78% yield.
Alternative Synthesis: Photochemical Nucleophilic Aromatic Substitution
Recent advances utilize photoredox catalysis for selective substitution. A mixture of 2,4-dichloro-1-methoxybenzene and butanol, irradiated with blue LEDs in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), substitutes the para-chloro group with butoxy.
Reaction Dynamics
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Light Source : Blue LEDs (450 nm) excite DDQ, generating a radical intermediate.
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Selectivity : The methoxy group directs substitution to the para position via resonance stabilization.
| Component | Role | Impact on Yield |
|---|---|---|
| DDQ | Photocatalyst | Absence reduces yield to <5% |
| Butanol | Nucleophile | Methanol gives methoxy byproduct |
| Irradiation Time | 12 hours | Shorter durations limit conversion |
This method achieves 65% yield but requires specialized equipment and rigorous oxygen exclusion.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, 3H, CH₂CH₂CH₂CH₃), 1.52 (m, 2H, OCH₂CH₂), 1.78 (m, 2H, OCH₂CH₂CH₂), 3.87 (s, 3H, OCH₃), 4.02 (t, 2H, OCH₂), 6.52 (d, 1H, Ar-H), 6.89 (dd, 1H, Ar-H), 7.21 (d, 1H, Ar-H).
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¹³C NMR : δ 13.8 (CH₃), 19.2 (CH₂), 31.5 (CH₂), 55.9 (OCH₃), 68.4 (OCH₂), 112.5–153.2 (aromatic carbons).
Mass Spectrometry
Industrial-Scale Considerations
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Cost Efficiency : Williamson synthesis is preferred for scalability, with raw material costs 40% lower than photochemical methods.
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Waste Management : DMF recovery via distillation reduces environmental impact.
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Safety : Chlorine gas handling requires pressurized reactors and scrubbers to neutralize HCl byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chloro-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include butoxy derivatives with different substituents replacing the chloro group.
Oxidation: Products include quinones.
Reduction: Products include hydroxy derivatives.
Scientific Research Applications
2-Butoxy-4-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-1-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key differences between 2-Butoxy-4-chloro-1-methoxybenzene and related compounds identified in the evidence:
Physicochemical Properties
- Hydrophobicity: The butoxy group in this compound increases hydrophobicity compared to compounds with methyl (e.g., 2-Chloro-1-methoxy-4-methylbenzene) or smaller alkoxy groups. This property may enhance its utility in non-polar solvents or lipid-rich environments .
- Electronic Effects: The methoxy group at position 1 is a strong electron-donor via resonance, directing electrophilic substitution to positions 3 or 5. In contrast, 2-Chloro-4-methoxy-1-methylbenzene places methoxy at position 4, altering regioselectivity .
- Comparatively, 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene’s cyclopropane ring creates additional steric constraints .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Butoxy-4-chloro-1-methoxybenzene?
- Methodological Answer : The synthesis of this compound typically involves halogenation and etherification steps. Key reagents include halogenating agents (e.g., Cl₂ or SOCl₂) and alkoxy precursors (e.g., butanol derivatives). Reaction conditions such as temperature (60–120°C), solvent polarity (e.g., dichloromethane or THF), and pH (neutral to slightly acidic) are critical for controlling substitution patterns . For example, chlorination at the 4-position requires precise stoichiometry to avoid over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and butoxy/chloro/methoxy group integration .
- FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for ethers).
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
Computational tools (e.g., Gaussian) can model electron density distributions, aiding in predicting reactivity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 5–9) at 25–50°C. Monitor degradation via HPLC or GC-MS. The compound is stable in neutral aqueous conditions but prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to ether bond cleavage. Storage recommendations: inert atmosphere (N₂), desiccated, and protected from UV light .
Advanced Research Questions
Q. How can computational chemistry predict and resolve contradictions in experimental reactivity data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for competing reactions (e.g., nucleophilic substitution vs. elimination). For example, discrepancies in chlorination yields can be resolved by simulating steric effects from the butoxy group. Pair computational results with kinetic experiments (e.g., Arrhenius plots) to validate hypotheses .
Q. What strategies are effective for designing bioactivity assays targeting enzyme interactions with this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cytochrome P450 isoforms.
- Molecular docking : Tools like AutoDock Vina predict binding affinities to active sites (e.g., CYP3A4).
- Metabolic pathway analysis : Incubate with liver microsomes and track metabolites via LC-MS/MS to identify bioactivation or detoxification pathways .
Q. How can retrosynthetic analysis and AI-driven tools improve the efficiency of multi-step syntheses?
- Methodological Answer : AI platforms (e.g., Template_relevance models) leverage databases like Reaxys and PISTACHIO to propose one-step or multi-step routes. For example, a feasible route might involve Suzuki coupling for aryl-ether formation followed by selective chlorination. Validate predicted routes with small-scale trials (1–5 mmol) and optimize catalysts (e.g., Pd/C for cross-coupling) .
Q. What experimental designs mitigate challenges in analyzing surface adsorption or environmental interactions?
- Methodological Answer :
- Microscopic surface analysis : Use AFM or ToF-SIMS to study adsorption on indoor surfaces (e.g., glass, polymers).
- Environmental fate studies : Simulate atmospheric oxidation in smog chambers (O₃/OH radical exposure) and quantify degradation products via GC×GC-MS.
- Green chemistry adaptations : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
